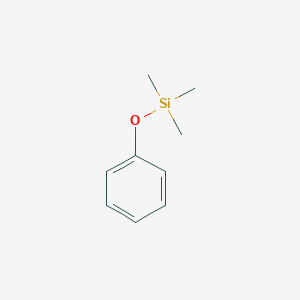

Trimethyl(phenoxy)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(phenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAJJFGMKAZGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061758 | |

| Record name | Trimethylphenoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-17-5 | |

| Record name | Trimethylphenoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylphenoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylphenoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphenoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLPHENOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E4MFC32D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

trimethyl(phenoxy)silane synthesis and characterization techniques

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(phenoxy)silane

For researchers, scientists, and drug development professionals, this compound (CAS No. 1529-17-5) is a valuable compound, primarily utilized as a trimethylsilyl protecting group for phenols and as an intermediate in organic synthesis.[1] Its synthesis is straightforward, and its characterization relies on standard analytical techniques. This guide provides a detailed overview of its synthesis, purification, and characterization methodologies.

Synthesis of this compound

This compound is most commonly synthesized by the silylation of phenol. This involves reacting phenol with a silylating agent, which provides the trimethylsilyl group (-Si(CH₃)₃). The two most prevalent methods use either hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMCS) as the silylating agent.

Synthesis via Hexamethyldisilazane (HMDS)

This method is often preferred due to its mild conditions and the formation of ammonia as the only byproduct, which is easily removed. The reaction can be performed neat or with a catalyst.

Reaction Scheme: 2 C₆H₅OH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 C₆H₅O-Si(CH₃)₃ + NH₃

Experimental Protocol: A mixture of phenol (10 mmol) and hexamethyldisilazane (7.5 mmol) is prepared.[2][3] For an uncatalyzed reaction, the mixture is stirred under reflux for approximately one hour.[4] Alternatively, for a catalyzed reaction, a catalyst such as P₂O₅/Al₂O₃ (0.1 g) is added, and the mixture is stirred at room temperature.[2][3][5] The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:EtOAc (9:1).[2][3][5]

Purification: Upon completion, the reaction mixture can be purified by one of two primary methods:

-

Vacuum Distillation: The reaction mixture is distilled under vacuum. The product fraction is collected, yielding a colorless oil.[4]

-

Chromatography: For the catalyzed reaction, the catalyst is first removed by filtration. The filtrate is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel, using n-hexane as the eluent.[2][3][5]

Synthesis via Chlorotrimethylsilane (TMCS)

This classic method involves the reaction of phenol with TMCS in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme: C₆H₅OH + (CH₃)₃Si-Cl + Base → C₆H₅O-Si(CH₃)₃ + Base·HCl

Experimental Protocol: To a stirred solution of phenol (50.0 mmol), triethylamine (75.0 mmol), and sodium iodide (10 mmol) in anhydrous dimethylformamide (30 mL), chlorotrimethylsilane (60.0 mmol) is added.[6] The solution is stirred at 80 °C under a nitrogen atmosphere for 12 hours.[6]

Purification: After cooling to room temperature, cold water is added, and the aqueous solution is extracted with light petroleum.[6] The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried and evaporated under reduced pressure to yield the product.[6]

Synthesis Data

| Method | Silylating Agent | Catalyst/Base | Conditions | Yield | Citation |

| Method 1 | Hexamethyldisilazane | None | Reflux, 1h | ~80% | [4] |

| Method 2 | Hexamethyldisilazane | P₂O₅/Al₂O₃ | Room Temp. | 89% | [2][3][5] |

| Method 3 | Chlorotrimethylsilane | Triethylamine/NaI | 80 °C, 12h | High | [6] |

Characterization Techniques

Once synthesized and purified, the identity and purity of this compound are confirmed using a combination of physical property measurements and spectroscopic analysis.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[5][7]

| Property | Value | Citation |

| Molecular Formula | C₉H₁₄OSi | [2][8] |

| Molecular Weight | 166.29 g/mol | [2][8] |

| Boiling Point | 81 °C @ 23 mmHg | [5] |

| Density | 0.92 g/mL @ 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.478 | [5] |

| Melting Point | -55 °C | [5] |

Spectroscopic Characterization

Methodologies:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ²⁹Si NMR spectra are recorded on an NMR spectrometer. Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm).

-

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum is obtained using an FTIR spectrometer. For liquid samples, this is often done using Attenuated Total Reflectance (ATR), where a drop of the sample is placed directly on the ATR crystal.[9][10]

-

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[11][12] Electron Ionization (EI) is a common method for generating ions.

Expected Spectroscopic Data:

| Technique | Peak/Shift (ppm or cm⁻¹) | Assignment | Citation |

| ¹H NMR | ~0.3 ppm (singlet, 9H) | -Si(CH ₃)₃ | [4] |

| ~6.9-7.3 ppm (multiplet, 5H) | Aromatic Protons (-C₆H ₅) | [4] | |

| ¹³C NMR | ~0 ppm | -C H₃ | [6][13] |

| ~120-155 ppm | Aromatic C arbons | [14] | |

| ²⁹Si NMR | ~18-22 ppm | -O-Si (CH₃)₃ | [15][16][17] |

| FTIR | ~1250 cm⁻¹ | Si-CH₃ symmetric deformation | [18] |

| ~915 cm⁻¹ | Si-O-C stretch | ||

| ~845 cm⁻¹ | Si-C stretch | [18] | |

| Mass Spec. | m/z = 166 | [M]⁺ (Molecular Ion) | [12] |

| m/z = 151 | [M - CH₃]⁺ |

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 1529-17-5 [chemicalbook.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. rsc.org [rsc.org]

- 7. CAS 1529-17-5: Trimethylphenoxysilane | CymitQuimica [cymitquimica.com]

- 8. Trimethylphenoxysilane | C9H14OSi | CID 73720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 17. pascal-man.com [pascal-man.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Trimethyl(phenoxy)silane: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(phenoxy)silane, a member of the organosilicon compound family, serves as a versatile reagent and intermediate in a multitude of chemical transformations. Its unique combination of a reactive silyl ether moiety and an aromatic phenoxy group makes it a valuable tool in organic synthesis, particularly as a protecting group for phenols, a precursor for other organosilane reagents, and a participant in various coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its reactivity profile.

Physical and Chemical Properties

This compound is a colorless to light orange or yellow liquid at room temperature.[1] It is characterized by the chemical formula C₉H₁₄OSi and a molecular weight of 166.29 g/mol .[2]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄OSi | [2] |

| Molecular Weight | 166.29 g/mol | [2] |

| CAS Number | 1529-17-5 | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Melting Point | -55 °C | [3] |

| Boiling Point | 81 °C at 23 mmHg | [3] |

| Density | 0.92 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.478 | [3] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [5] |

| Solubility | Soluble in organic solvents. | [6] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water. | [3] |

Chemical Properties

The chemical reactivity of this compound is dominated by the silicon-oxygen bond. This bond is susceptible to cleavage by various reagents, making it a useful protecting group for the hydroxyl functionality of phenols.

Hydrolysis: this compound undergoes hydrolysis to yield phenol and trimethylsilanol, which can further condense to form hexamethyldisiloxane. This reaction can be catalyzed by both acids and bases.[7][8] The susceptibility to hydrolysis necessitates handling and storage in dry conditions.[3]

Reactivity with Electrophiles and Nucleophiles: The phenoxy group can influence the reactivity of the aromatic ring towards electrophilic substitution. The silicon atom, being electropositive, can be a target for nucleophilic attack, leading to the cleavage of the Si-O bond.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the trimethylsilyl and phenoxy groups.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2 | m | Aromatic protons (phenyl group) |

| ~6.8 | m | Aromatic protons (phenyl group) |

| ~0.3 | s | Methyl protons (-Si(CH₃)₃) |

Note: Specific chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct resonances for the carbons of the phenyl ring and the methyl groups attached to silicon.

| Chemical Shift (ppm) | Assignment |

| ~157 | C-O (aromatic) |

| ~129 | Aromatic CH |

| ~121 | Aromatic CH |

| ~119 | Aromatic CH |

| ~0 | -Si(CH₃)₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent used.

²⁹Si NMR Spectroscopy

The ²⁹Si NMR spectrum exhibits a characteristic chemical shift for the silicon atom in the trimethylsiloxy environment.

| Chemical Shift (ppm) | Assignment |

| ~18-20 | (CH₃)₃Si-OAr |

Note: Specific chemical shifts can vary depending on the solvent and reference standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3070-3030 | C-H stretching (aromatic) |

| ~2960-2850 | C-H stretching (methyl) |

| ~1595, 1490 | C=C stretching (aromatic ring) |

| ~1255 | Si-CH₃ symmetric deformation |

| ~915 | Si-O-C stretching |

| ~845, 755 | Si-C stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment Ion |

| 166 | [M]⁺ (Molecular ion) |

| 151 | [M - CH₃]⁺ |

| 93 | [C₆H₅O]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the silylation of phenol with a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalyst.[9]

Materials:

-

Phenol

-

Hexamethyldisilazane (HMDS)

-

P₂O₅/Al₂O₃ catalyst

-

Ethyl acetate

-

n-Hexane

-

Silica gel

Procedure:

-

To a stirred solution of phenol (10 mmol) and HMDS (7.5 mmol), add P₂O₅/Al₂O₃ (0.1 g).

-

Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate (9:1) as the eluent.

-

Upon completion of the reaction, add ethyl acetate to the reaction mixture.

-

Filter the mixture to isolate the catalyst. Wash the catalyst with ethyl acetate (2 x 5 mL). The catalyst can be dried at 100°C for 2 hours and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by passing it through a short column of silica gel, eluting with n-hexane (2 x 20 mL).

-

Evaporate the solvent from the eluate under reduced pressure to obtain pure this compound. An expected yield is around 89%.[9]

Hydrolysis of this compound (General Procedure)

The following is a general procedure for the deprotection of the trimethylsilyl group from this compound to yield phenol.

Acid-Catalyzed Hydrolysis: Materials:

-

This compound

-

Methanol

-

Dilute aqueous acid (e.g., 1 M HCl)

-

Dichloromethane or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in methanol.

-

Add a catalytic amount of dilute aqueous acid.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain phenol.

Base-Catalyzed Hydrolysis: Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Aqueous base (e.g., 1 M NaOH)

-

Dichloromethane or other suitable organic solvent

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in THF.

-

Add an aqueous solution of the base.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with dilute aqueous acid.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield phenol.

Signaling Pathways and Logical Relationships

Hydrolysis Mechanism of this compound

The hydrolysis of this compound can proceed via either an acid-catalyzed or a base-catalyzed pathway.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the oxygen atom of the phenoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then collapses to release the phenoxide anion. Subsequent protonation yields phenol.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and reactivity, make it an important tool for researchers, scientists, and drug development professionals. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in the laboratory and in the development of new chemical entities. The provided experimental protocols offer a starting point for the practical use of this compound in various synthetic transformations.

References

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Trimethyl(phenoxy)silane: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(phenoxy)silane (PhOTMS) is a versatile and efficient reagent in modern organic synthesis, primarily recognized for its role as a robust protecting group for hydroxyl functionalities and as a catalyst in various carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. Key applications covered include its function as a silylating agent for alcohols and phenols, its catalytic activity in Friedel-Crafts reactions, and its emerging role in other significant organic transformations. This document integrates detailed experimental protocols, quantitative data, and mechanistic diagrams to provide a comprehensive resource for the effective utilization of this compound in complex synthetic strategies.

Introduction

In the landscape of contemporary organic synthesis, the strategic manipulation of functional groups is paramount for the efficient construction of complex molecular architectures. This compound, a commercially available and relatively stable organosilicon compound, has emerged as a valuable tool for synthetic chemists. Its utility stems from the unique reactivity of the silicon-oxygen bond and the electronic properties of the phenoxy group. This guide will dissect the multifaceted roles of this compound, focusing on its mechanisms of action in key organic reactions.

Mechanism of Action as a Protecting Group

The most prevalent application of this compound is as a protecting group for alcohols and phenols. The formation of a trimethylsilyl (TMS) ether masks the reactive hydroxyl group, rendering it inert to a wide range of reaction conditions, such as those involving strong bases, organometallic reagents, and certain oxidizing and reducing agents.[1][2]

Silylation of Alcohols and Phenols

The protection of a hydroxyl group with this compound involves the formation of a silyl ether. While various silylating agents exist, this compound offers a mild and effective option. The general reaction proceeds via nucleophilic attack of the alcohol or phenol on the silicon atom of the silylating agent.

General Reaction:

R-OH + (CH₃)₃Si-OPh → R-O-Si(CH₃)₃ + Ph-OH

The reaction is typically facilitated by a catalyst or an activator. The mechanism can vary depending on the chosen conditions.

// Nodes ROH [label="R-OH"]; PhOTMS [label="Ph-O-Si(CH₃)₃"]; Catalyst [label="Catalyst", shape="ellipse", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="[Activated Complex]", shape="box", style="dashed"]; ROTMS [label="R-O-Si(CH₃)₃"]; PhOH [label="Ph-OH"];

// Edges ROH -> Intermediate [label="Nucleophilic Attack"]; PhOTMS -> Intermediate; Catalyst -> PhOTMS [label="Activation"]; Intermediate -> ROTMS; Intermediate -> PhOH [label="Leaving Group"]; } Silylation of an alcohol with this compound.

Quantitative Data on Silylation Reactions

The efficiency of silylation using this compound is dependent on the substrate, catalyst, solvent, and reaction temperature. The following table summarizes representative data for the silylation of various alcohols.

| Substrate (Alcohol/Phenol) | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol (e.g., n-octanol) | P₂O₅/Al₂O₃ | Toluene | 8 | 96 | [3] |

| Secondary Alcohol (e.g., L-menthol) | DBU/KNO₃ (Microwave) | Solvent-free | - | High | [4] |

| Phenol | HMDS, H-β zeolite | Toluene | 10 | High | [3] |

| Benzyl alcohol | HMDS, H-β zeolite | Toluene | 5 | High | [3] |

Experimental Protocol: Silylation of a Primary Alcohol

This protocol describes the trimethylsilylation of n-octanol using hexamethyldisilazane (HMDS) catalyzed by H-β zeolite, a method analogous to using this compound.[3]

Materials:

-

n-octanol (1 mmol)

-

Hexamethyldisilazane (HMDS) (0.6 mmol)

-

H-β zeolite (10% w/w)

-

Toluene (10 mL)

-

Ethyl acetate

-

Neutral alumina

Procedure:

-

A mixture of n-octanol (1 mmol), HMDS (0.6 mmol), and H-β zeolite (10% w/w) in toluene (10 mL) is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion (approximately 8 hours), the catalyst is filtered off.

-

The solvent is removed under reduced pressure.

-

The residue is passed through a column of neutral alumina to afford trimethylsilyloxyoctane.

Deprotection of Trimethylsilyl Ethers

The TMS group can be readily removed under mild acidic conditions or by using a fluoride source, regenerating the original hydroxyl group.[5]

Acid-Catalyzed Deprotection: R-O-Si(CH₃)₃ + H₂O/H⁺ → R-OH + HO-Si(CH₃)₃

Fluoride-Mediated Deprotection: R-O-Si(CH₃)₃ + F⁻ → R-O⁻ + F-Si(CH₃)₃

Experimental Protocol: Acid-Catalyzed Deprotection of a TMS Ether

This protocol outlines a general procedure for the acid-catalyzed deprotection of a TMS ether.[5]

Materials:

-

TMS-protected alcohol

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether or ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TMS-protected alcohol in methanol.

-

Add a catalytic amount of 1 M HCl and stir the solution at room temperature.

-

Monitor the reaction by TLC (typically 5-30 minutes).

-

Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Mechanism of Action as a Catalyst in Friedel-Crafts Reactions

This compound has been documented as an effective catalyst in Friedel-Crafts reactions, which are crucial for the formation of carbon-carbon bonds in aromatic systems.[1] While traditional Friedel-Crafts reactions often employ strong Lewis acids like AlCl₃, this compound offers a milder alternative.

The precise catalytic mechanism is thought to involve the in-situ generation of a transient silyl cation or a related electrophilic silicon species, which then activates the acylating or alkylating agent.

// Nodes PhOTMS [label="Ph-O-Si(CH₃)₃"]; Lewis_Acid [label="Lewis Acid\n(e.g., trace H⁺)"]; Acyl_Halide [label="R-CO-Cl"]; Aromatic_Ring [label="Ar-H", shape="ellipse"]; Acylium_Ion [label="[R-C≡O]⁺", shape="ellipse"]; Intermediate [label="[Wheland Intermediate]", shape="diamond", style="dashed"]; Product [label="Ar-CO-R"]; Catalyst_Regen [label="Ph-OH + Si(CH₃)₃Cl"];

// Edges PhOTMS -> Acyl_Halide [label="Activation?"]; Lewis_Acid -> PhOTMS [style=dashed]; Acyl_Halide -> Acylium_Ion [label="Generation"]; Aromatic_Ring -> Acylium_Ion [label="Nucleophilic\nAttack"]; Acylium_Ion -> Intermediate; Intermediate -> Product [label="-H⁺"]; Intermediate -> Catalyst_Regen [style=dashed]; } Proposed catalytic cycle for a Friedel-Crafts acylation.

The phenoxy group in this compound can be displaced by a stronger Lewis acid or an electrophile, potentially generating a more reactive silylating agent or a silyl cation. This species can then activate an acyl halide, for instance, to form a highly electrophilic acylium ion, which is subsequently attacked by the aromatic ring.

Other Notable Reactions

Ether Cleavage

While strong acids are typically required for ether cleavage, silyl halides can facilitate this transformation under milder conditions. This compound, in the presence of a Lewis acid, can be a source of a silylating agent that promotes the cleavage of ethers. The mechanism generally involves the coordination of the silicon to the ether oxygen, making it a better leaving group.

Role as a Neutral Proton Scavenger

In reactions that generate acidic byproducts such as HCl, this compound can act as a neutral scavenger. The reaction of this compound with HCl produces phenol and trimethylsilyl chloride, effectively removing the strong acid from the reaction medium and preventing acid-sensitive functional groups from decomposing.

(CH₃)₃Si-OPh + HCl → Ph-OH + (CH₃)₃Si-Cl

This property is particularly useful in maintaining neutral reaction conditions, thereby enhancing the yield and selectivity of certain transformations.

Conclusion

This compound is a reagent of significant utility in organic synthesis, demonstrating a versatile reactivity profile. Its primary role as a protecting group for alcohols and phenols is well-established, offering mild conditions for both protection and deprotection. Furthermore, its capacity to act as a catalyst in Friedel-Crafts reactions provides a valuable alternative to harsher traditional methods. The ability of this compound to also function in ether cleavage and as a neutral proton scavenger underscores its importance as a multifunctional tool for the modern synthetic chemist. A thorough understanding of its mechanisms of action, as detailed in this guide, is crucial for its effective application in the synthesis of complex molecules, including those of pharmaceutical relevance.

References

literature review on phenoxysilane compounds in chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxysilanes are a distinct class of organosilicon compounds characterized by a silicon atom covalently bonded to a phenoxy group via an oxygen atom (Si-O-C₆H₅). This structure differentiates them from the closely related phenylsilanes, where the phenyl group is bonded directly to the silicon atom (Si-C₆H₅). The presence of the Si-O-Ar linkage imparts unique reactivity to phenoxysilanes, particularly with respect to hydrolysis, making them valuable intermediates and reagents in synthetic chemistry. Their primary utility lies in their role as protecting groups for phenols, precursors for silicon-based polymers, and as reactive intermediates in the formation of siloxanes. This guide provides a comprehensive overview of their synthesis, properties, core reactions, and applications, with a focus on experimental data and mechanistic pathways.

Synthesis of Phenoxysilanes

The most common and direct method for synthesizing phenoxysilanes is the reaction of a phenol with a halosilane, typically a chlorosilane, in the presence of a base to neutralize the resulting hydrogen halide. This reaction, a variant of the Williamson ether synthesis, is highly efficient for forming the silyl ether linkage.

Caption: General workflow for the synthesis of phenoxysilanes.

Experimental Protocol: Synthesis of Phenoxytrimethylsilane

The following protocol details the synthesis of phenoxytrimethylsilane, a common silyl ether used for protecting the hydroxyl group of phenol.[1]

Materials:

-

Phenol

-

Chlorotrimethylsilane (TMSCl)

-

Pyridine (or Triethylamine)

-

Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

-

Silica Gel for column chromatography

-

n-Hexane (as eluent)

Procedure:

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure anhydrous conditions.

-

Reaction Mixture: Phenol is dissolved in the anhydrous solvent within the flask. An equimolar amount of pyridine is added to the solution.

-

Addition of Silane: The solution is cooled in an ice bath. Chlorotrimethylsilane (1.0-1.1 equivalents) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC). A white precipitate of pyridinium hydrochloride will form.

-

Workup: The precipitate is removed by filtration. The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by passing it through a short column of silica gel, eluting with n-hexane.[1]

-

Final Product: The solvent from the collected fractions is evaporated under reduced pressure to yield the pure phenoxytrimethylsilane as a colorless liquid.[1][2]

Physical and Spectroscopic Properties

Phenoxysilanes are typically colorless liquids or low-melting solids. Their physical properties are influenced by the substituents on both the silicon atom and the phenyl ring.

Data Presentation: Physical Properties

The table below summarizes the physical properties of phenoxytrimethylsilane, a representative example of this class of compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄OSi | [2][3] |

| Molecular Weight | 166.29 g/mol | [2][3][4] |

| Melting Point | -55 °C | [2][3][4] |

| Boiling Point | 81 °C @ 23 mmHg | [1][2][3][4] |

| Density | 0.920 g/mL at 25 °C | [1][2][3][4] |

| Refractive Index (n²⁰/D) | 1.478 | [1][2] |

| Flash Point | 127 °F (52.8 °C) | [1][2] |

| UV λmax | 274 nm (in Heptane) | [1][3] |

Spectroscopic Characterization

Spectroscopic methods are essential for the characterization of phenoxysilanes.

-

¹H NMR: Shows characteristic signals for the protons on the silicon substituents (e.g., a singlet around 0.3 ppm for Si-(CH₃)₃) and aromatic protons in the 6.8-7.5 ppm range.

-

¹³C NMR: Aromatic carbons appear in the 120-160 ppm range, while silicon substituents appear in the upfield region (e.g., ~0 ppm for Si-CH₃).

-

²⁹Si NMR: This technique is highly sensitive to the electronic environment of the silicon atom. While specific data for phenoxysilanes is not abundant in the provided literature, the chemical shifts for related phenyl-substituted alkoxysilanes like trimethoxyphenylsilane have been reported, providing a reference point for characterization.[5]

-

IR Spectroscopy: Key vibrational bands include the Si-O-C stretching frequencies, which are crucial for confirming the structure.

Key Reactions: Hydrolysis

The most significant reaction of phenoxysilanes is their hydrolysis to form a silanol (R₃SiOH) and phenol. This reaction is the basis for their use as protecting groups, as the cleavage can be performed under controlled conditions. The hydrolysis process is catalyzed by both acids and bases.[6][7]

The rate of hydrolysis is influenced by several factors:

-

Catalyst: The reaction is accelerated by both hydrogen and hydroxyl ions.[6]

-

Steric Hindrance: The rate of reaction decreases as the size of the alkyl groups on the silicon atom increases.[6]

-

Substituents: Electron-withdrawing groups on the phenyl ring can influence the reaction rate, consistent with the proposed mechanisms.[8][9]

Caption: Proposed mechanisms for acid and base-catalyzed hydrolysis of phenoxysilanes.

Data Presentation: Hydrolysis Kinetics

Kinetic studies on a series of trialkylphenoxysilanes (R₃SiOC₆H₅) in aqueous ethanol demonstrate the influence of the alkyl group (R) on the reaction rate. The rate constants were determined spectrophotometrically.[6]

| Alkyl Group (R) | Buffer/Catalyst | Rate Constant (k) | Source |

| CH₃ | 0.01 M Na₂CO₃ | 2.50 | [6] |

| C₂H₅ | 0.01 M Na₂CO₃ | 0.66 | [6] |

| n-C₃H₇ | 0.01 M Na₂CO₃ | 0.42 | [6] |

| n-C₄H₉ | 0.01 M Na₂CO₃ | 0.42 | [6] |

| n-C₅H₁₁ | 0.01 M Na₂CO₃ | 0.30 | [6] |

Note: Rate constants are presented with consistent units as derived from the source for comparative purposes. The data clearly shows that the rate of hydrolysis diminishes with increasing length of the alkyl groups, which can be attributed to steric hindrance at the silicon center.[6]

Applications in Chemistry

The unique reactivity of the Si-O-C bond makes phenoxysilanes useful in several areas of chemical synthesis and materials science.

-

Protecting Groups for Phenols: The primary application of phenoxysilanes is in the protection of the phenolic hydroxyl group.[10][11] Silyl ethers are stable under many reaction conditions (e.g., organometallic reactions, reductions) but can be easily cleaved when desired, often under mild acidic or fluoride-ion-mediated conditions. The ability to modify the steric and electronic properties of the silyl group allows for selective protection and deprotection in complex syntheses.[10]

-

Precursors to Polymers and Materials: Phenoxysilanes can serve as monomers or precursors in the synthesis of silicon-containing polymers. For instance, the polycondensation of tetra-o-cresol orthosilicate with bisphenols yields polyaryloxysilanes, which are polymers known for high thermal stability.[12] The hydrolysis of phenoxysilanes is the first step toward sol-gel processes, leading to the formation of silanols that subsequently condense to form siloxane networks (Si-O-Si).[7]

-

Intermediates in Organic Synthesis: As reactive intermediates, phenoxysilanes can participate in various coupling reactions and serve as precursors for other organosilicon compounds.[13]

Conclusion

Phenoxysilanes represent a versatile and important subclass of organosilicon compounds. Their synthesis is straightforward, and their characteristic reaction—facile, controlled hydrolysis—makes them indispensable as protecting groups for phenols in multi-step organic synthesis. Furthermore, their role as precursors in the formation of thermally stable polyaryloxysilanes and siloxane networks highlights their utility in materials science. A thorough understanding of their synthesis, properties, and reaction kinetics is crucial for leveraging their full potential in academic research, drug development, and advanced materials design.

References

- 1. Trimethyl(phenoxy)silane | 1529-17-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1529-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. far-chemical.com [far-chemical.com]

- 5. magritek.com [magritek.com]

- 6. scispace.com [scispace.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 9. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organosilane Protecting Groups - Gelest [technical.gelest.com]

- 11. mazams.weebly.com [mazams.weebly.com]

- 12. benchchem.com [benchchem.com]

- 13. PHENYLTRIMETHOXYSILANE | [gelest.com]

Stability of the Trimethylsilyl Ether of Phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the trimethylsilyl (TMS) ether of phenol. Silyl ethers are extensively used as protecting groups for hydroxyl functionalities in organic synthesis due to their ease of formation and tunable lability. Understanding the stability of the trimethylsilyl ether of phenol under various conditions is critical for its effective use in multi-step synthetic routes, particularly in the development of pharmaceutical agents. This document details the synthesis, cleavage, and stability of phenoxytrimethylsilane, supported by experimental protocols and mechanistic insights.

Introduction to Silyl Ether Stability

The stability of a silyl ether is primarily influenced by steric hindrance at the silicon atom, the electronic effects of the substituents, and the reaction medium (pH and temperature). Generally, bulkier silyl groups lead to greater stability. The trimethylsilyl group is one of the smallest and most labile silyl protecting groups, making it suitable for temporary protection where mild cleavage conditions are desired.

Quantitative Stability Data

While precise kinetic data for the hydrolysis of trimethylsilyl ether of phenol under a wide range of pH and temperatures is not extensively documented in a consolidated form, the following tables summarize the general stability trends and provide comparative data where available. The stability is highly dependent on the specific reaction conditions.

Table 1: General Stability of Trimethylsilyl Ether of Phenol

| Condition | Stability | Notes |

| Acidic (pH < 4) | Very Labile | Rapidly cleaved by dilute mineral acids or even mild acids like acetic acid. |

| Neutral (pH 6-8) | Moderately Stable | Generally stable in the absence of strong nucleophiles or catalysts. However, slow hydrolysis can occur in the presence of water over extended periods. |

| Basic (pH > 10) | Labile | Cleaved by strong bases such as NaOH or K₂CO₃ in alcoholic solvents. |

| Fluoride Ions (e.g., TBAF) | Extremely Labile | Very rapidly cleaved by fluoride ion sources due to the high strength of the Si-F bond. |

| Elevated Temperature | Thermally Stable | Phenyltrimethoxysilane is thermally stable and can be distilled under reduced pressure.[1] Significant decomposition is generally observed at much higher temperatures.[2] |

Table 2: Relative Hydrolysis Rates of Silyl Ethers

This table provides a general comparison of the relative rates of acidic and basic cleavage for common silyl ethers, with TMS ethers being the baseline.

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Data is generalized from various sources and serves as a qualitative guide.

Experimental Protocols

Detailed methodologies for the synthesis and cleavage of the trimethylsilyl ether of phenol are provided below.

Synthesis of Trimethylsilyl Ether of Phenol using Hexamethyldisilazane (HMDS)

This protocol describes a common and efficient method for the silylation of phenol.[3][4][5]

Materials:

-

Phenol

-

Hexamethyldisilazane (HMDS)

-

Anhydrous Toluene (or other suitable solvent)

-

H-β zeolite or other suitable catalyst (optional, for accelerated reaction)[4]

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1 equivalent).

-

Add anhydrous toluene to dissolve the phenol.

-

(Optional) Add a catalytic amount of H-β zeolite (e.g., 10% w/w).[4]

-

Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and filter to remove the catalyst (if used).

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude trimethylsilyl ether of phenol.

-

The product can be purified by distillation under reduced pressure.

Cleavage of Trimethylsilyl Ether of Phenol

The following protocols detail the cleavage of the trimethylsilyl ether of phenol under acidic, basic, and fluoride-mediated conditions.

Materials:

-

Trimethylsilyl ether of phenol

-

Methanol

-

Dilute Hydrochloric Acid (e.g., 1 M HCl) or Acetic Acid

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the trimethylsilyl ether of phenol (1 equivalent) in methanol.

-

Add a catalytic amount of dilute hydrochloric acid or a mixture of acetic acid and water.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected phenol.

Materials:

-

Trimethylsilyl ether of phenol

-

Methanol or Ethanol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the trimethylsilyl ether of phenol (1 equivalent) in methanol or ethanol.

-

Add a catalytic or stoichiometric amount of potassium carbonate or sodium hydroxide.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, neutralize with dilute acid (if necessary) and add water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Materials:

-

Trimethylsilyl ether of phenol

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the trimethylsilyl ether of phenol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add tetrabutylammonium fluoride solution (1.1 equivalents) dropwise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. Cleavage is typically very rapid.

-

Quench the reaction with water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the phenol.

Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

Silylation of Phenol

Caption: Mechanism of Phenol Silylation.

Cleavage Mechanisms of Trimethylsilyl Ether of Phenol

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Trimethyl(phenoxy)silane synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]

spectroscopic data interpretation for trimethyl(phenoxy)silane (NMR, IR, UV)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for trimethyl(phenoxy)silane, a vital silyl ether in organic synthesis and pharmaceutical development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, this document serves as an essential resource for the structural elucidation and characterization of this compound.

Overview of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 - 7.35 | Multiplet | 2H | meta-Protons (H_m) of Phenyl Ring |

| ~6.95 - 7.05 | Triplet | 1H | para-Proton (H_p) of Phenyl Ring |

| ~6.85 - 6.95 | Doublet | 2H | ortho-Protons (H_o) of Phenyl Ring |

| ~0.3 | Singlet | 9H | Methyl Protons (-Si(CH₃)₃) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C-O (ipso-Carbon) |

| ~129 | meta-Carbons |

| ~122 | para-Carbon |

| ~120 | ortho-Carbons |

| ~0 | -Si(CH₃)₃ |

Table 3: Infrared (IR) Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3070 - 3030 | C-H stretch (aromatic) |

| ~2960 - 2850 | C-H stretch (methyl) |

| ~1595 | C=C stretch (aromatic ring) |

| ~1490 | C=C stretch (aromatic ring) |

| ~1250 | Si-C stretch |

| ~1220 | C-O stretch (aromatic ether) |

| ~915 | Si-O stretch |

| ~845 | Si-C stretch |

| ~750 | C-H bend (out-of-plane, monosubstituted benzene) |

| ~690 | C-H bend (out-of-plane, monosubstituted benzene) |

Table 4: UV-Vis Spectroscopic Data

| λ_max (nm) | Solvent |

| ~272 | Heptane |

| ~265 | Heptane |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are obtained. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as heptane or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.

Spectroscopic Interpretation and Structural Elucidation

The combined application of NMR, IR, and UV-Vis spectroscopy provides a detailed structural confirmation of this compound.

NMR Spectroscopy Analysis

The ¹H NMR spectrum clearly shows the presence of both the trimethylsilyl group and the monosubstituted phenyl ring. The upfield singlet at approximately 0.3 ppm, integrating to nine protons, is characteristic of the chemically equivalent methyl protons of the -Si(CH₃)₃ group. The aromatic region of the spectrum displays a set of multiplets corresponding to the five protons of the phenoxy group. The distinct chemical shifts and splitting patterns of the ortho, meta, and para protons are consistent with a monosubstituted benzene ring.

The ¹³C NMR spectrum further supports this structure. The high-field signal around 0 ppm is attributed to the methyl carbons of the trimethylsilyl group. The four signals in the aromatic region (around 120-157 ppm) correspond to the six carbons of the phenyl ring, with the ipso-carbon (attached to the oxygen) being the most downfield.

IR Spectroscopy Analysis

The IR spectrum provides key functional group information. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions around 1595 and 1490 cm⁻¹ confirm the aromatic ring. The strong bands at approximately 1250 and 845 cm⁻¹ are characteristic of the Si-C bonds of the trimethylsilyl group. The prominent absorption around 915 cm⁻¹ is assigned to the Si-O stretching vibration, a key feature of silyl ethers. The C-O stretching of the aromatic ether linkage is observed around 1220 cm⁻¹. The out-of-plane C-H bending bands around 750 and 690 cm⁻¹ are indicative of a monosubstituted benzene ring.

UV-Vis Spectroscopy Analysis

The UV-Vis spectrum of this compound in heptane exhibits absorption maxima at approximately 265 and 272 nm. These absorptions are characteristic of the π → π* electronic transitions within the benzene ring of the phenoxy group.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic data to the structure of this compound.

In-Depth Technical Guide: Safety, Handling, and Storage of Trimethyl(phenoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage protocols for trimethyl(phenoxy)silane (CAS No. 1529-17-5). The information is intended to support laboratory and research and development activities by promoting safe practices and ensuring regulatory compliance.

Chemical and Physical Properties

This compound is a flammable liquid that requires careful handling to prevent ignition and exposure.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄OSi | [1] |

| Molecular Weight | 166.29 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.92 g/mL at 25°C | [1] |

| Flash Point | 41°C (105.8°F) - closed cup | [1][2] |

| Boiling Point | 81°C at 23 mmHg | ChemicalBook |

| Melting Point | -55°C | ECHEMI |

| Vapor Pressure | 2.67 mmHg at 25°C | ECHEMI |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | ChemicalBook |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Flammable Liquids | 3 | H226 | Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

NFPA 704 Diamond: [5]

-

Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.

-

Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures and pressures.

-

Special (White): None

Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize risks associated with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Ensure that emergency eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[1][3]

-

Eye Protection: Chemical safety goggles and a face shield.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK (EN14387) respirator filter).[1]

Caption: Personal Protective Equipment (PPE) Selection Workflow.

General Handling Practices

-

Avoid inhalation of vapor or mist.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Use non-sparking tools.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

Wash hands thoroughly after handling.[3]

Storage Requirements

Proper storage is critical to maintaining the stability and safety of this compound.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat and sources of ignition.[5]

-

Store away from incompatible materials such as oxidizing agents.

-

The storage area should be designated for flammable liquids.

Emergency and First Aid Procedures

In the event of an emergency, follow these procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[3][5]

-

Containment: Contain the spillage using non-combustible absorbent materials such as sand, earth, or vermiculite.[5]

-

Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[5]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Caption: Accidental Spill Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Experimental Protocol: Flash Point Determination

While the specific method used for the cited flash point of 41°C is not publicly available, a standard method for determining the flash point of a flammable liquid is the Pensky-Martens Closed Cup test.

Objective

To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced.

Apparatus

-

Pensky-Martens closed-cup flash point tester (conforming to ASTM D93 standards)

-

Thermometer with a range appropriate for the expected flash point

-

Heating source

-

Stirrer

Methodology

-

Sample Preparation: Ensure the sample of this compound is free of water and other impurities.

-

Apparatus Setup:

-

Clean and dry the test cup thoroughly.

-

Pour the sample into the test cup to the marked filling line.

-

Place the lid on the cup, ensuring a tight seal.

-

Insert the thermometer into its designated port.

-

-

Heating and Stirring:

-

Begin heating the sample at a slow, constant rate (typically 1-2°C per minute).

-

Stir the sample continuously at a specified speed to ensure uniform temperature distribution.

-

-

Ignition Test:

-

As the sample temperature approaches the expected flash point, apply the test flame by dipping it into the vapor space of the cup at regular temperature intervals (e.g., every 1°C).

-

The test flame should be applied for a specified duration (typically 1 second).

-

-

Flash Point Determination:

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite with a distinct flash inside the cup.

-

-

Recording: Record the temperature at which the flash occurs.

-

Post-Test: Safely extinguish the test flame and allow the apparatus to cool before cleaning.

Caption: General Experimental Workflow for Flash Point Determination.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5] It should be treated as hazardous waste and handled by a licensed disposal company.

Toxicological Information

Currently, there is no specific quantitative toxicological data (e.g., LD50 or LC50) available for this compound in the public domain. The primary known toxicological effects are:

Given the lack of comprehensive toxicological data, it is prudent to handle this chemical with a high degree of caution and to minimize all potential routes of exposure.

References

An In-Depth Technical Guide to 4-Androsten-3,6,17-trione (6-OXO)

CAS Number: 2243-06-3

Disclaimer: The information provided herein is for research and informational purposes only. The CAS number 1529-17-5 initially provided corresponds to Trimethylphenoxysilane, a different chemical entity. This guide focuses on 4-Androsten-3,6,17-trione, which aligns with the scientific context of the query.

Introduction

4-Androsten-3,6,17-trione, commonly known as 6-OXO, is a potent, irreversible steroidal aromatase inhibitor.[1] It has garnered significant interest within the research and drug development communities for its ability to modulate estrogen biosynthesis. By permanently binding to and inactivating the aromatase enzyme, 4-Androsten-3,6,17-trione effectively blocks the conversion of androgens to estrogens.[1][2] This mechanism of action makes it a valuable tool for studying the physiological roles of estrogens and androgens, and for investigating potential therapeutic applications in hormone-dependent conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Androsten-3,6,17-trione is presented below.

| Property | Value | Reference |

| CAS Number | 2243-06-3 | [3] |

| Molecular Formula | C₁₉H₂₄O₃ | [1][4] |

| Molecular Weight | 300.39 g/mol | [3][4] |

| IUPAC Name | (10R,13S)-10,13-dimethyl-1,7,8,9,10,11,12,13,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,6,17(14H)-trione | [1] |

| Synonyms | 6-OXO, 4-AT, 4-etioallocholen-3,6,17-trione | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 222-223 °C | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [5] |

| Canonical SMILES | CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C | [1] |

| InChI Key | PJMNEPMSGCRSRC-IEVKOWOJSA-N | [1] |

Mechanism of Action: Aromatase Inhibition

4-Androsten-3,6,17-trione functions as a "suicide" inhibitor of aromatase, a cytochrome P450 enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[2] The process involves the conversion of androgens, specifically testosterone and androstenedione, into estrogens (estradiol and estrone, respectively).

The inhibitory action of 4-Androsten-3,6,17-trione is irreversible because it forms a covalent bond with the active site of the aromatase enzyme, leading to its permanent inactivation.[2] This blockade of estrogen synthesis results in a decrease in circulating estrogen levels.

Physiological Effects and Preclinical Studies

The inhibition of aromatase by 4-Androsten-3,6,17-trione leads to a significant shift in the androgen-to-estrogen ratio. The primary physiological consequences observed in studies include:

-

Decreased Estrogen Levels: By blocking their synthesis, the compound lowers the levels of estradiol and estrone.

-

Increased Testosterone Levels: The reduction in estrogen levels disrupts the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to an increase in luteinizing hormone (LH) secretion, which in turn stimulates the testes to produce more testosterone.[1]

A notable study conducted at Baylor University investigated the effects of 4-Androsten-3,6,17-trione supplementation in resistance-trained males over an eight-week period.[1]

Baylor University Study: Key Findings

| Parameter | 300 mg/day Group | 600 mg/day Group | Reference |

| Free Testosterone Increase | 90% | 84% | [1] |

| Dihydrotestosterone (DHT) Increase | Significant | Significant | [1] |

| Free Testosterone to Estradiol Ratio | Significantly Increased | Significantly Increased | [1] |

| Body Composition | No significant effect | No significant effect | [1] |

It is important to note that this study did not include a control group.[1]

Experimental Protocols

While detailed, step-by-step protocols for the synthesis or clinical studies of 4-Androsten-3,6,17-trione are not extensively available in the public domain, a general outline for a study investigating its effects can be described.

Title: A Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of 4-Androsten-3,6,17-trione in Modulating Hormone Levels in Healthy Adult Males.

Objective: To determine the effect of 4-Androsten-3,6,17-trione on serum testosterone, estradiol, and other relevant hormonal and safety markers.

Methodology:

-

Participant Recruitment: Recruit a cohort of healthy adult males within a specified age range (e.g., 18-40 years) with normal baseline hormone levels.

-

Inclusion/Exclusion Criteria: Establish clear criteria for participation, including health status, medication use, and lifestyle factors.

-

Randomization: Randomly assign participants to one of three groups:

-

Group A: Placebo

-

Group B: Low-dose 4-Androsten-3,6,17-trione (e.g., 300 mg/day)

-

Group C: High-dose 4-Androsten-3,6,17-trione (e.g., 600 mg/day)

-

-

Blinding: Conduct the study in a double-blind manner, where neither the participants nor the investigators know the group assignments.

-

Intervention: Administer the assigned treatment for a predefined period (e.g., 8 weeks).

-

Data Collection: Collect blood samples at baseline and at regular intervals throughout the study (e.g., weeks 2, 4, 8) and post-intervention to monitor for changes.

-

Biochemical Analysis: Analyze serum samples for:

-

Total and free testosterone

-

Estradiol and estrone

-

Luteinizing hormone (LH) and follicle-stimulating hormone (FSH)

-

Complete blood count (CBC)

-

Comprehensive metabolic panel (CMP) including liver and kidney function tests

-

Lipid profile

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, ANCOVA) to determine the significance of any observed changes between the groups.

Suppliers

4-Androsten-3,6,17-trione is available from a number of chemical suppliers for research purposes. It is crucial to source this compound from reputable vendors to ensure purity and quality. Some potential suppliers include:

-

Steraloids Inc.[3]

-

US Biological Life Sciences[6]

-

Chemsky (Shanghai) International Co., Ltd.[7]

-

Hubei XinyuanShun Chemical Co., Ltd.[7]

-

Wuhan Dahua Weiye Pharmaceutical Chemical Co., Ltd.[7]

-

Shandong JunRui Pharmaceutical Co., Ltd.[7]

-

Shenzhen Sendi Biological Technology Co., Ltd.[7]

-

CymitQuimica[5]

-

Alfa Chemistry[8]

-

Biosynth

-

Smolecule[9]

-

Benchchem[2]

Note: Availability may vary by region and is subject to change. Researchers should verify the credentials of any supplier before making a purchase.

Conclusion

4-Androsten-3,6,17-trione is a well-characterized, potent, and irreversible inhibitor of the aromatase enzyme. Its ability to significantly alter the testosterone-to-estrogen ratio makes it a compound of high interest for research in endocrinology, oncology, and drug development. While preliminary studies have demonstrated its effects on hormone levels, further rigorous, controlled clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in humans.

References

- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 3. 4-ANDROSTEN-3, 6, 17-TRIONE: CAS 2243-06-3 | Steraloids Inc. [steraloids.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS 2243-06-3: Androst-4-ene-3,6,17-trione | CymitQuimica [cymitquimica.com]

- 6. androst-4-ene-3,6,17-trione suppliers USA [americanchemicalsuppliers.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Buy Androst-4-ene-3,6,17-trione | 2243-06-3 [smolecule.com]

A Technical Guide to the Thermodynamic and Kinetic Studies of Phenoxysilane Formation

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic principles and kinetic mechanisms governing the formation of phenoxysilanes. Phenoxysilanes are a critical class of compounds, widely utilized as versatile protecting groups for hydroxyl functionalities in multi-step organic synthesis and as key intermediates in materials science. A fundamental understanding of the thermodynamics (the feasibility and position of equilibrium) and kinetics (the reaction rate and mechanism) is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.

Thermodynamic Considerations

The formation of phenoxysilanes is generally a thermodynamically favorable process, primarily driven by the formation of a strong silicon-oxygen (Si-O) bond. The stability of this bond provides a significant enthalpic driving force for the reaction. Thermodynamic studies aim to quantify this favorability by determining key parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

While comprehensive thermodynamic data for a wide range of phenoxysilane formations are not always readily available, studies on related systems, such as the synthesis of dichloromethylphenylsilane via a gas-phase condensation reaction, provide valuable insights. In one such study, the reaction between chlorobenzene and methyldichlorosilane was investigated, yielding thermodynamic data that underscore the exothermic nature of these transformations.[1]

Quantitative Thermodynamic Data

The following table summarizes the calculated thermodynamic parameters for the synthesis of dichloromethylphenylsilane at the optimum temperature of 600°C. This reaction serves as an illustrative example of the thermodynamic landscape for reactions forming a phenyl-Si bond.

| Parameter | Value | Reference |

| Optimum Reaction Temperature | 600 °C | [1] |

| Heat of Reaction System (ΔH) | -102 kJ/mol | [1] |

| Equilibrium Yield of Product | 36% | [1] |

| Equilibrium Conversion of Reactant | > 99% | [1] |

Table 1: Thermodynamic data for the synthesis of dichloromethylphenylsilane.[1]

The highly negative heat of reaction indicates a strongly exothermic process, which is characteristic of reactions forming stable silicon-containing products.

Kinetic Studies and Reaction Mechanisms

Kinetic studies are essential for understanding the rate at which phenoxysilanes are formed and the detailed molecular steps involved in the transformation. The mechanism of phenoxysilane formation can vary significantly depending on the nature of the silicon-containing reagent, the catalyst employed, and the reaction conditions.

Dehydrogenative Silylation of Phenols

A modern and efficient method for forming Si-O bonds is the copper-catalyzed dehydrogenative coupling of phenols with hydrosilanes.[2] This approach is valued for its atom economy, as the only byproduct is hydrogen gas. Kinetic investigations of these reactions, often performed using in-situ NMR spectroscopy, have revealed complex behaviors, including substrate-dependent inhibition.[3]

For instance, in the enantioselective silylation of secondary benzylic alcohols, a related reaction, macrokinetic behavior was found to be governed by the formation of substrate-inhibited resting states of the copper catalyst.[3] Alcohols bearing electron-withdrawing substituents, while being stronger inhibitors, were found to react faster in intermolecular competition experiments, highlighting a delicate balance between catalyst inhibition and the product-forming step.[3]

Caption: Catalytic cycle for copper-catalyzed dehydrogenative silylation.

Silylation with Electrophilic Silicon Reagents

The most traditional methods for silylating phenols involve electrophilic silicon sources, such as chlorosilanes (R₃SiCl) or silyl triflates, often in the presence of a base (e.g., imidazole, pyridine). Another common reagent is hexamethyldisilazane (HMDS), which requires activation.[4] The reaction generally proceeds via a nucleophilic attack of the phenoxide ion on the silicon atom.

Caption: General pathways for the formation of phenoxysilanes.

Radical-Mediated Formation

Under specific conditions, such as in the gas phase at high temperatures, phenoxysilane formation can proceed through a radical substitution mechanism. A combined experimental and theoretical study of the reaction between the phenyl radical (C₆H₅•) and silane (SiH₄) revealed the formation of phenylsilane (C₆H₅SiH₃) plus a hydrogen atom.[5] This pathway involves a trigonal bipyramidal transition state and demonstrates that, for silicon, radical substitution can be competitive with hydrogen abstraction, a distinction from similar reactions with methane.[5]

Summary of Kinetic Parameters

The activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required for a reaction to occur. Lower activation energies correspond to faster reaction rates. While specific Ea values for phenoxysilane formation are context-dependent, data from related silane reactions illustrate the typical energy barriers involved.